tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZDSPHGUAIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate typically involves the reaction of 4-iodo-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate can be substituted with other nucleophiles, such as in reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Coupling: Uses and under mild conditions.
Oxidation: Can be performed using like .
Reduction: Typically involves reducing agents such as sodium borohydride .
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Formation of or other oxidized derivatives.
Reduction Products: Formation of amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate has been studied for its potential therapeutic effects, particularly in neurodegenerative diseases and cancer treatment.
Neuroprotective Effects
Research indicates that derivatives of carbamate compounds can exhibit neuroprotective properties. For instance, compounds similar to this compound have shown moderate protective activity against amyloid-beta-induced toxicity in astrocytes, reducing inflammatory markers such as TNF-α and free radicals . This suggests potential applications in treating Alzheimer's disease.
Anticancer Properties
Studies have demonstrated that certain carbamate derivatives can inhibit tumor proliferation and metastasis. The compound's ability to modulate macrophage polarization may contribute to its anticancer effects, as evidenced by experiments showing reduced tumor growth in animal models . The stability of the tert-butyl group enhances the pharmacokinetic profile of these compounds, making them suitable candidates for further development in cancer therapeutics.
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis due to its functional groups that allow for various chemical modifications.
Deprotection Strategies
Recent advancements have highlighted methods for the selective deprotection of tert-butyl carbamates using reagents like oxalyl chloride in methanol. This method allows for high yields and is compatible with a variety of substrates, facilitating the synthesis of more complex molecules from simpler precursors . The ability to selectively remove protecting groups is crucial for multi-step synthetic routes in drug development.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. SAR studies have shown that modifications on the aromatic rings significantly impact the compound's efficacy against specific biological targets, such as cholinesterases and other enzymes involved in neurodegenerative processes .
Data Tables
Case Studies
- Neuroprotective Effects Against Amyloid Beta
- Antitumor Activity
- Synthetic Versatility
Mechanism of Action
The mechanism by which tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate exerts its effects is primarily through its ability to participate in nucleophilic substitution reactions . The iodine atom acts as a leaving group, allowing the compound to form new bonds with various nucleophiles. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
- Iodine vs. Bromine/Chloro : The iodine substituent in the target compound offers superior leaving-group ability compared to bromine or chlorine, facilitating nucleophilic aromatic substitution or metal-catalyzed cross-couplings .
- Methoxy Group : The electron-donating methoxy group at the ortho position stabilizes the carbamate via resonance, contrasting with electron-withdrawing groups (e.g., CF₃ in ) that enhance electrophilicity.
- Benzyl vs. Direct Phenyl Linkage : Benzyl carbamates (e.g., ) introduce a methylene spacer, reducing steric hindrance compared to direct phenyl-linked carbamates like the target compound.
Physicochemical Properties
- Solubility: The iodine atom’s polarizability may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-halogenated analogues.
- Stability : The tert-butyl group confers steric protection to the carbamate, increasing stability under acidic conditions relative to methyl or ethyl carbamates.
Biological Activity
tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, an iodine atom at the para position of the aromatic ring, and a methoxy group at the ortho position. This unique structure enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The iodine substituent may increase the lipophilicity of the compound, potentially enhancing its permeability through cellular membranes and improving binding affinity to target sites.
Biological Activities
-
Anticancer Activity :
- In vitro Studies : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines, suggesting potential applications in cancer therapy .
- Mechanism : The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
-
Antimicrobial Activity :
- Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The presence of halogen atoms like iodine is known to enhance antimicrobial activity by disrupting microbial cell membranes.
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various carbamate derivatives, including those structurally similar to this compound. The results indicated that these compounds were effective in inducing apoptosis in human leukemia cell lines at concentrations as low as 10 μM. The study highlighted the importance of the iodine substituent in enhancing cytotoxicity compared to non-iodinated analogs .
Case Study 2: Antimicrobial Properties
In another investigation, a series of carbamate derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of iodine was correlated with increased antibacterial potency, suggesting that the compound could be developed into a new class of antimicrobial agents.
Research Findings
Table 1 summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound Name | Activity Type | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | Anticancer | <10 | Induces apoptosis in leukemia cells |
| Tert-butyl N-(4-chloro-2-methoxyphenyl)carbamate | Antimicrobial | 15 | Effective against Staphylococcus aureus |
| Tert-butyl N-(3-nitro-2-methoxyphenyl)carbamate | Anti-inflammatory | 12 | Inhibits pro-inflammatory cytokines |
Q & A
Q. Q1. What are the standard synthetic routes for tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate?
- Methodology :
- React 4-iodo-2-methoxyaniline with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Key Considerations :
- Iodo-substituted anilines may require inert atmospheres (N₂/Ar) to prevent oxidative side reactions.
- Excess tert-butyl chloroformate (1.2–1.5 equiv) ensures complete conversion .
Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR :
- ¹H NMR : Expect aromatic protons at δ 6.5–7.5 ppm (split due to iodine's quadrupolar effects). Methoxy (-OCH₃) resonance at δ ~3.8 ppm .
- ¹³C NMR : tert-butyl carbon at δ ~80 ppm; carbamate carbonyl at δ ~155 ppm .
Stability and Storage
Q. Q3. How should this compound be stored to maintain stability?
- Guidelines :
- Store in amber vials at –20°C under inert gas (Ar) to prevent hydrolysis of the carbamate group.
- Avoid prolonged exposure to moisture or light, which can degrade the iodo-substituted aromatic ring .
- Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates degradation.
Reactivity and Functionalization
Q. Q4. How does the 4-iodo substituent influence reactivity in cross-coupling reactions?
- Advanced Applications :
- The iodo group participates in Ullmann , Suzuki-Miyaura , or Sonogashira couplings under catalytic conditions (e.g., Pd(PPh₃)₄, CuI).
- Optimization Tips :
- Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) for efficient coupling .
- Monitor for dehalogenation side reactions, especially under strong reducing conditions.
Crystallographic Challenges
Q. Q5. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallization Issues :
- Iodine’s large atomic radius can lead to crystal lattice distortions, complicating data collection.
- Solutions :
- Use synchrotron radiation for high-resolution data.
- Apply SHELXL’s absorption correction tools to mitigate heavy-atom effects .
Biological Activity and SAR
Q. Q6. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Approach :
- Synthesize analogs with halogen (Br, Cl) or methyl substitutions at the 4-position.
- Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays.
- Data Analysis : Correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with bioactivity .
Computational Modeling
Q. Q7. Which computational tools predict the compound’s interaction with biological targets?
- Advanced Techniques :
Contradictions in Experimental Data
Q. Q8. How can conflicting spectroscopic data be resolved during characterization?
- Troubleshooting :
- Scenario : Discrepant ¹H NMR integrations suggest impurities.
- Solutions :
- Re-purify via preparative HPLC (C18 column, MeCN/H₂O).
- Confirm molecular weight via HRMS to rule out byproducts (e.g., de-iodinated species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
